molecular formula C9H10N4S B187106 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 57295-67-7

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B187106
CAS No.: 57295-67-7
M. Wt: 206.27 g/mol
InChI Key: SLVPRJSDSOWVHT-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

57295-67-7

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14-2)7-3-5-10-6-4-7/h3-6H,1-2H3

InChI Key

SLVPRJSDSOWVHT-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SC)C2=CC=NC=C2

Canonical SMILES

CN1C(=NN=C1SC)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-Methyl-5-pyridin-4-yl-2,4-dihydro-[1,2,4]triazole-3-thione (1000 mg, 5.20 mmol) in 1M sodium hydroxide (10 mL), added a solution of iodomethane (0.52 mL, 8.32 mmol) in ethanol (3 mL). Stirred at RT overnight. Extracted into 200 mL dichloromethane and washed with brine (50 mL). Dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to yield title compound (1.00 g, 94% yield). 1H-NMR (CDCl3) δ (ppm): 8.81 (d, 2H), 7.62 (d, 2H), 3.68 (s, 3H), 2.82 (s, 3H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dihydro-4-methy-5-(4-pyridyl)-3H-1,2,4-triazole-3-thione (4.19 g, 2.18×10-2 mole), K2CO3 (3.01 g, 2.18×10-2 mole), methyl iodide (1.5 ml, 2.4×10-2 mole), and acetone (65 ml) was stirred and warmed to reflux. After refluxing overnight, the solvent was evaporated at reduced pressure and the concentrate was treated with water. The aqueous mixture was extracted with EtOAc three times. The EtOAc extracts were combined, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure to yield the desired product.
Quantity
4.19 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mechanically stirred and cooled (9° C.) suspension of 4-methyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione (267 g) and methyl iodide (197.7 g) in acetone (2.6 L), was added a solution of sodium hydroxide (54 g in 600 mL of water) at such a rate (ca. 20 mL/min) as to maintain the temperature between 10 and 15° C. Another portion of water (50 mL) was then added and the temperature was allowed to come to 21 to 24° C. After another 2 h, the acetone was distilled off from the reaction mixture in vacuo (water-bath kept at 30° C.). Another portion of water (750 mL) was then added before cooling (17 to 18° C.) and collection of the formed precipitate by filtration. This solid was then washed with water (2×1 L) before drying at 100 mbar under a gentle stream of air for 3 days to yield 235 g of the title compound as a white powder. 1H NMR (DMSO-d6): 2.7 (s, 3H), 3.6 (s, 3H), 7.7 (m, 2H), 8.8 (d, 2H).
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
197.7 g
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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